5-Azaspiro[3.5]nonane hydrochloride chemical properties
5-Azaspiro[3.5]nonane hydrochloride chemical properties
An In-Depth Technical Guide to 5-Azaspiro[3.5]nonane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The relentless pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering a three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and binding selectivity compared to traditional flat, aromatic structures. Among these, 5-Azaspiro[3.5]nonane hydrochloride presents itself as a valuable, conformationally rigid bioisostere of the ubiquitous piperidine ring. This technical guide provides a comprehensive overview of the core chemical properties, synthetic strategies, analytical characterization, and strategic applications of 5-Azaspiro[3.5]nonane hydrochloride for researchers, medicinal chemists, and drug development professionals.
The Strategic Value of 5-Azaspiro[3.5]nonane Hydrochloride in Medicinal Chemistry
Beyond Piperidine: The Need for Bioisosteric Innovation
The piperidine motif is one of the most common N-heterocycles found in approved pharmaceuticals. While its role as a versatile scaffold is undisputed, it is often associated with metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a key strategy to overcome such limitations. Azaspirocycles, like 5-Azaspiro[3.5]nonane, are increasingly recognized as superior bioisosteres for piperidines.[1] The rigid spirocyclic core restricts conformational flexibility, which can lead to more selective interactions with biological targets and offers predictable vectors for substituent placement.[2]
A Profile of 5-Azaspiro[3.5]nonane Hydrochloride
5-Azaspiro[3.5]nonane hydrochloride is the salt form of a saturated bicyclic amine consisting of a cyclobutane ring and a piperidine ring sharing a single carbon atom. The hydrochloride form enhances the compound's stability and aqueous solubility, making it an ideal starting material for library synthesis and further chemical modification.[3] Its primary value lies in its function as a rigid scaffold, providing a robust framework for the development of novel therapeutic agents across various disease areas.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a chemical entity is critical for its effective application. The key physicochemical data for 5-Azaspiro[3.5]nonane hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-azaspiro[3.5]nonane;hydrochloride | |
| CAS Number | 1419101-47-5 | [4][5] |
| Molecular Formula | C₈H₁₆ClN | [5] |
| Molecular Weight | 161.67 g/mol | [4][5] |
| Canonical SMILES | C1CC2(CCNCC2)C1.Cl | |
| Purity | Typically ≥97% | [4] |
Solubility and Stability
While explicit solubility data is not widely published, the hydrochloride salt structure imparts significant polarity. It is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. For long-term viability in research settings, it is recommended to store the compound at -20°C.[3] The solid, crystalline nature of the salt enhances its shelf-life compared to the free-base form, which may be an oil and more susceptible to atmospheric degradation.
Analytical Characterization: Expected Spectroscopic Signatures
While specific spectra should always be acquired for lot validation, the structural features of 5-Azaspiro[3.5]nonane hydrochloride allow for the prediction of its key spectroscopic signatures. Chemical suppliers often provide access to analytical data such as NMR upon request.[5]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine and cyclobutane rings. The protons adjacent to the nitrogen atom (C4 and C6) would appear as broadened multiplets shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The N-H proton itself would likely appear as a broad singlet. The cyclobutane protons would resonate further upfield.
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¹³C NMR: The carbon spectrum would display unique signals for each carbon environment. The carbons alpha to the nitrogen (C4 and C6) would be the most deshielded among the aliphatic carbons. The spirocyclic carbon (C5) would have a characteristic chemical shift.
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Mass Spectrometry (MS): In ESI-MS (positive mode), the expected base peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 126.12, representing the loss of HCl.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹. A broad absorption in the 2500-3000 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺), would be a key diagnostic feature.
Synthesis and Derivatization Potential
The synthesis of azaspirocycles is an active area of chemical research.[6] A generalized, conceptual workflow for producing the 5-Azaspiro[3.5]nonane core and preparing it for use in drug discovery is outlined below.
Conceptual Synthetic Workflow
The synthesis typically involves the construction of the spirocyclic core, followed by functionalization. Solid-phase synthesis is particularly advantageous for creating libraries of derivatives for screening.[7]
Caption: Integration of the 5-Azaspiro[3.5]nonane scaffold into a drug discovery pipeline.
Safety, Handling, and Storage
As a laboratory chemical, 5-Azaspiro[3.5]nonane hydrochloride requires careful handling to ensure personnel safety. Information is synthesized from safety data sheets of structurally related compounds. [8][9][10]
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Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed. [8]* Recommended Handling Procedures:
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Use only in a well-ventilated area, such as a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][11] * Avoid breathing dust, fumes, or vapors. [8] * Wash hands thoroughly after handling. [9]* First Aid Measures:
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If on skin: Wash with plenty of soap and water. [8] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [8] * If swallowed: Rinse mouth and seek immediate medical attention. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]For long-term storage, -20°C is recommended. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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Conclusion
5-Azaspiro[3.5]nonane hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists aiming to design next-generation therapeutics. Its rigid, three-dimensional structure offers a compelling alternative to the traditional piperidine ring, providing a pathway to compounds with potentially improved metabolic stability, selectivity, and novelty. By understanding its core properties, synthetic accessibility, and strategic applications, researchers can effectively leverage this powerful scaffold to accelerate the discovery and development of innovative medicines.
References
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PubChem. (n.d.). 5-Azaspiro[3.5]nonan-8-one hydrochloride. Retrieved from [Link]
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ChemUniverse. (n.d.). 5-AZASPIRO[3.5]NONANE HYDROCHLORIDE [P48994]. Retrieved from [Link]
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PubChem. (n.d.). 5-Azaspiro[3.5]nonane-5-carboxylic acid. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 2,5-Dioxa-8-azaspiro[3.5]nonane. Retrieved from [Link]
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ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet: 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. Retrieved from [Link]
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BIOFOUNT. (n.d.). 5-Azaspiro[3.5]nonane Hydrochloride | 1419101-47-5. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/47b4d372e50523f81e33d2a7f5b35c5c06636789]([Link]
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Blucher Proceedings. (n.d.). Synthesis of new biologically actived azaspiro compounds. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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![Chemical structure of 5-Azaspiro[3.5]nonane hydrochloride](https://i.imgur.com/example.png)
![Chemical Structure of 5-Azaspiro[3.5]nonane Hydrochloride](https://i.imgur.com/your-image-url.png)
